molecular formula C15H36N3P B12791189 N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine CAS No. 16111-57-2

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

Cat. No.: B12791189
CAS No.: 16111-57-2
M. Wt: 289.44 g/mol
InChI Key: OLAVNUMCBMWBMW-UHFFFAOYSA-N
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Description

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three carbon atoms. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphines in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then deprotonated to yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production of tertiary phosphines often involves the use of Grignard reagents or organolithium compounds. These reagents react with chlorophosphines to form the corresponding phosphine compounds. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation of the phosphine .

Chemical Reactions Analysis

Types of Reactions

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential use in biological systems as a probe or reagent.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.

    Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine with three trimethoxy-substituted phenyl groups.

Uniqueness

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is unique due to its specific structure, which includes diethylamino groups. This structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications. The presence of diethylamino groups can also influence the compound’s solubility and reactivity compared to other tertiary phosphines .

Properties

CAS No.

16111-57-2

Molecular Formula

C15H36N3P

Molecular Weight

289.44 g/mol

IUPAC Name

N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine

InChI

InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3

InChI Key

OLAVNUMCBMWBMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP(CN(CC)CC)CN(CC)CC

Origin of Product

United States

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